molecular formula C19H14FN3O3S B1621019 N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide CAS No. 6406-38-8

N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

Cat. No.: B1621019
CAS No.: 6406-38-8
M. Wt: 383.4 g/mol
InChI Key: BSWHNSMDZYFCPZ-UHFFFAOYSA-N
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Description

N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a fluorophenyl group, and a carbamothioyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-fluorobenzoyl chloride with thiourea to form the corresponding carbamothioyl intermediate. This intermediate is then reacted with 4-aminophenylfuran-2-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 80°C and using solvents like ethanol, methanol, or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and furan-based compounds, such as:

  • 4-fluorophenylfuran-2-carboxamide
  • 3-fluorophenylthiourea
  • 4-aminophenylfuran-2-carboxamide

Uniqueness

N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6406-38-8

Molecular Formula

C19H14FN3O3S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14FN3O3S/c20-13-4-1-3-12(11-13)17(24)23-19(27)22-15-8-6-14(7-9-15)21-18(25)16-5-2-10-26-16/h1-11H,(H,21,25)(H2,22,23,24,27)

InChI Key

BSWHNSMDZYFCPZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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